molecular formula C26H44N2O10S B3424706 Albuterol Sulfate CAS No. 36519-31-0

Albuterol Sulfate

Cat. No.: B3424706
CAS No.: 36519-31-0
M. Wt: 576.7 g/mol
InChI Key: BNPSSFBOAGDEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albuterol sulfate, known internationally as salbutamol sulfate, is a short-acting, selective beta2-adrenergic receptor (β2-AR) agonist with the chemical name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate . It is supplied as a white to off-white crystalline solid, soluble in water, with a molecular formula of (C13H21NO3)2•H2SO4 and a molecular weight of 576.7 g/mol . Its CAS number is 51022-70-9 . The primary research value of this compound lies in its mechanism of action as a potent bronchodilator. It functions by selectively binding to and activating β2-ARs on bronchial smooth muscle . This agonism stimulates intracellular adenyl cyclase, catalyzing the conversion of ATP to cyclic-3′,5′-adenosine monophosphate (cyclic AMP) . The resultant increase in cyclic AMP activates protein kinase A, which inhibits myosin phosphorylation and lowers intracellular calcium ion concentrations, leading to smooth muscle relaxation and reversal of bronchospasm . Furthermore, increased cyclic AMP levels are associated with the inhibition of immediate hypersensitivity mediator release from mast cells and other inflammatory cells . This compound is formulated as a racemic mixture comprising a 50:50 ratio of (R)- and (S)-enantiomers . The (R)-(-)-enantiomer (levalbuterol) is responsible for nearly all of the desired bronchodilatory activity by virtue of its 150-fold greater affinity for the β2-adrenergic receptor compared to the (S)-(+)-enantiomer . The (S)-enantiomer is pharmacologically inactive at this receptor and has been associated with potential pro-inflammatory effects and airway hyperreactivity, making the racemic mixture a subject of ongoing research interest . In research settings, this compound is extensively used to study bronchial asthma, chronic obstructive pulmonary disease (COPD), and other reversible obstructive airway diseases . Its application extends to models of exercise-induced bronchospasm. Beyond pulmonary research, its role as a β2-agonist has prompted investigations into other areas, including its effects as a tocolytic agent on uterine smooth muscle and as an adjuvant treatment for hyperkalemia, as it stimulates potassium influx into cells . It has also been investigated as a potential mitigator of pulmonary injury induced by chemical agents such as chlorine gas . This product is provided strictly For Research Use Only (RUO). It is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic purposes, personal use, or as a cosmetic.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881180
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51022-70-9
Record name Albuterol sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of albuterol sulfate involves the condensation of a haloacetophenone with a benzyl-protected tert-butylamine. This is followed by multiple reduction steps using agents such as lithium aluminum hydride and sodium borohydride . The process also includes the use of boron complexes and acetals as intermediates .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic route mentioned above but is optimized for higher yields and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Stability and Degradation

Albuterol sulfate’s stability is influenced by pH, temperature, and light:

Hydrolysis

  • Acidic Conditions : Degrades via protonation of the tertiary amine and subsequent bond cleavage. At pH <3, rapid decomposition occurs, forming 4-hydroxy-3-hydroxymethylbenzaldehyde and tert-butylamine derivatives .

  • Alkaline Conditions : Stable at pH 3.5–5.5 (as formulated in inhalation solutions) but degrades above pH 7, generating oxidative byproducts .

Thermal Degradation

  • At >100°C, this compound undergoes dehydration, forming anhydro-albuterol and sulfuric acid .

Photodegradation

  • UV exposure leads to radical-mediated oxidation of the catechol moiety, producing quinone derivatives .

Metabolic Reactions

This compound undergoes extensive sulfonation and conjugation in vivo:

EnzymeReactionMetaboliteExcretion Route
SULT1A3Sulfation at 4′-O positionSalbutamol-4′-O-sulfateUrine (80–100%)
CYP3A4Minor hydroxylation3-HydroxyalbuterolUrine (<5%)
UDP-GlucuronosyltransferaseGlucuronidation (rare)Albuterol-glucuronideFeces (<20%)
  • Stereoselectivity : (R)-albuterol is preferentially sulfonated over (S)-albuterol, leading to a 3–24-fold higher plasma concentration of the (S)-enantiomer .

  • Biosynthetic Studies : Recombinant S. pombe expressing human SULT1A3 efficiently produces salbutamol-4′-O-sulfate, confirmed via NMR and UHPLC-QTOF-MS .

Biochemical Interactions

This compound’s pharmacological activity arises from its interaction with β₂-adrenergic receptors:

  • Receptor Activation :

    • Binds β₂-adrenergic receptors on bronchial smooth muscle → activates Gs-adenylyl cyclase → ↑ cAMP → inhibits myosin phosphorylation → bronchodilation .

    • Hyperpolarizes Ca²⁺-sensitive K⁺ channels, reducing intracellular Ca²⁺ .

  • Anti-Inflammatory Effects :

    • Inhibits mast cell degranulation and neutrophil activation via cAMP-dependent pathways .

  • Drug Interactions :

    • Hypokalemia : Synergistic with methylxanthines (e.g., theophylline) due to intracellular K⁺ shifts .

    • Cardiotoxicity : Concurrent use with other β-agonists or TCAs increases arrhythmia risk .

Analytical Characterization

Key techniques for reaction monitoring and metabolite identification:

MethodApplicationKey Findings
UHPLC-QTOF-MSQuantification of sulfated metabolitesm/z 320.11599 for salbutamol-4′-O-sulfate
FTIR/RamanStructural confirmation of intermediatesPeaks at 1,250 cm⁻¹ (S=O stretch)
NMR (¹H/¹³C)Regioselectivity of sulfonation4′-O-sulfate confirmed by δ 7.4 ppm (aromatic H)

Scientific Research Applications

Asthma Management

Albuterol sulfate is primarily utilized in the treatment of asthma. It acts by relaxing bronchial smooth muscles, leading to dilation of airways and improved airflow.

  • Clinical Studies : A randomized controlled trial involving 50 children with asthma demonstrated that nebulized albuterol significantly improved lung function, as measured by forced expiratory volume (FEV1) . The study found that nebulization of albuterol in hypertonic saline resulted in a greater bronchodilation effect compared to normal saline.
  • Case Study : In a case involving an 11-year-old female with asthma, the introduction of levalbuterol (a related compound) highlighted the effectiveness of albuterol formulations in managing acute symptoms .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is also employed in treating COPD, where it helps alleviate symptoms and improve quality of life.

  • Combination Therapy : Research indicates that combining albuterol with ipratropium bromide enhances pulmonary function more effectively than using albuterol alone. A multicenter trial noted that patients receiving this combination therapy showed significant improvements in lung function compared to those on monotherapy .

Acute Lung Injury and Ventilator Management

Albuterol has been investigated for its potential benefits in patients with acute lung injury (ALI) and those requiring mechanical ventilation.

  • Clinical Trials : A multicenter randomized controlled trial assessed the effects of aerosolized albuterol on ventilator-free days in patients with ALI. Although the primary outcome did not show significant improvement, secondary analyses suggested potential benefits in specific subgroups .

Psychological Aspects of Albuterol Use

Overuse of albuterol is often linked to psychological distress among asthmatic patients.

  • Study Findings : A study involving 416 participants found that over-users of albuterol reported higher symptom burdens and comorbid depression. This suggests that psychological factors can influence medication adherence and overall asthma control .

Emergency Medicine and Chemical Exposure

This compound has been explored as a countermeasure against chemical-induced pulmonary injuries.

  • Research Insights : Investigations into its efficacy as a medical mitigation agent have shown promise in treating both upper and lower respiratory injuries caused by chemical exposure. Studies indicate that β2-agonists like albuterol can accelerate the resolution of pulmonary edema .

Data Summary Table

Application AreaDescriptionKey Findings
Asthma ManagementBronchodilation for acute asthma attacksSignificant improvement in FEV1 with nebulized albuterol
COPDSymptom relief and improved lung functionCombination therapy with ipratropium enhances outcomes
Acute Lung InjuryPotential benefits during mechanical ventilationNo significant improvement in ventilator-free days noted
Psychological AspectsImpact on adherence and symptom burden due to psychological factorsOver-users exhibit higher levels of depression
Chemical ExposureMitigation against chemical-induced lung injuriesEffective in resolving pulmonary edema from chemical exposure

Mechanism of Action

Albuterol sulfate exerts its effects by stimulating beta2-adrenergic receptors in the smooth muscle of the airways. This leads to the activation of adenylate cyclase, which increases cyclic AMP levels. The elevated cyclic AMP causes relaxation of the smooth muscle, resulting in bronchodilation and improved airflow . The compound is selective for beta2 receptors, which are predominantly found in the lungs, minimizing cardiovascular side effects .

Comparison with Similar Compounds

HFA vs. CFC Propellants

Post-2008, HFA-propelled this compound inhalers (e.g., ProAir® HFA, Ventolin® HFA) replaced chlorofluorocarbon (CFC) devices. HFA formulations have similar efficacy but require different priming and cleaning protocols .

Dry Powder Inhalers (DPIs) vs. MDIs

A 12-week study comparing Spiros® DPI (108 µg/actuation) and MDI (90 µg/actuation) found comparable FEV₁ improvements (61% vs. 58%) and safety profiles in asthma patients .

Device Onset of Action Patient Preference Environmental Impact
MDI (HFA) 5–10 minutes High Higher GWP*
DPI 5–9 minutes Moderate Lower GWP

*Global Warming Potential (GWP) of HFA propellants is 1,700× CO₂, though this compound itself contributes minimally .

Pharmacodynamic and Metabolic Profiles

  • Hypokalemia : Both this compound and base reduce serum potassium by 0.5–1.0 mEq/L within 30 minutes, comparable to subcutaneous epinephrine .
  • Cardiovascular Effects : Transient tachycardia (10–15 bpm increase) and QTc prolongation occur in <5% of patients, independent of delivery method .

Biological Activity

Albuterol sulfate, a short-acting beta-2 adrenergic agonist (SABA), is primarily used for the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its ability to relax bronchial smooth muscle, leading to bronchodilation. This article delves into the mechanisms, effects, and clinical implications of this compound, supported by research findings and case studies.

Binding to β2-Adrenergic Receptors
Albuterol exerts its pharmacological effects by selectively binding to β2-adrenergic receptors located on the airway smooth muscle. This binding activates adenylate cyclase, increasing cyclic AMP (cAMP) levels, which results in relaxation of bronchial smooth muscle and subsequent bronchodilation .

Paracellular Transport Mechanism
Recent studies have shown that albuterol can modulate its own transepithelial flux through changes in epithelial permeability. The majority of albuterol's transport across airway epithelium occurs via the paracellular pathway rather than cellular uptake, which is saturable. Albuterol enhances its own paracellular permeability by binding to receptors on airway epithelial cells, facilitating rapid onset of action during acute exacerbations .

Clinical Efficacy

Effectiveness in Asthma Management
Clinical trials have demonstrated that this compound significantly improves lung function in patients with asthma. For instance, a study indicated that subjects treated with a metered-dose inhaler (MDPI) formulation of this compound showed statistically significant increases in forced expiratory volume in one second (FEV1) compared to placebo .

Prevention of Exercise-Induced Bronchospasm
Albuterol is also effective in preventing exercise-induced bronchospasm. Studies have shown that pre-exercise administration leads to significant improvements in lung function, underscoring its utility as a rescue medication .

Case Studies

Takotsubo Cardiomyopathy Associated with Albuterol Overuse
A notable case involved a 78-year-old woman who developed Takotsubo cardiomyopathy after excessive use of albuterol inhalers. This case highlights the potential cardiovascular risks associated with overuse of beta-agonists, particularly in vulnerable populations .

Research Findings

A comprehensive review of studies has revealed several critical insights into the biological activity of this compound:

Study FocusFindings
Cellular Uptake Albuterol uptake is saturable and can be inhibited by cationic amino acids like lysine and histidine .
Epithelial Resistance Albuterol decreases transepithelial electrical resistance (TEER), indicating increased permeability across bronchial epithelial cells .
Psychological Factors Overuse of albuterol correlates with higher symptom burden and psychological distress among asthma patients .

Q & A

Basic Research Questions

Q. How can researchers validate high-performance liquid chromatography (HPLC) methods for quantifying Albuterol sulfate in pharmaceutical formulations?

  • Methodological Answer : Ensure calibration curves cover the expected concentration range (e.g., 0.1–10 µg/mL) with linearity (R² ≥ 0.995). Validate specificity by confirming no interference from excipients like lactose monohydrate. Include precision (RSD < 2% for intraday/interday) and accuracy (recovery rates 98–102%) using USP reference standards. Peak integration parameters (e.g., baseline correction) must align with pharmacopeial guidelines .

Q. What factors influence the stability of this compound solutions under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via mass spectrometry and assess pH changes. Use Arrhenius kinetics to predict shelf life. Excipient compatibility studies (e.g., preservatives) are critical to identify destabilizing interactions .

Q. How should researchers apply the PICOT framework to structure clinical studies on this compound’s efficacy in pediatric asthma?

  • Methodological Answer : Define P opulation (children aged 2–12 with moderate asthma), I ntervention (nebulized this compound 0.63 mg/3 mL), C omparison (placebo or alternative bronchodilators), O utcome (FEV1 improvement at 30 minutes), and T ime (acute phase). This ensures hypothesis specificity and reduces confounding variables .

Advanced Research Questions

Q. What particle engineering strategies optimize this compound-lactose blends for dry powder inhalers (DPIs) to minimize deaggregation?

  • Methodological Answer : Use laser diffraction to assess aerodynamic particle size distribution (e.g., MMAD < 5 µm). Optimize carrier lactose morphology (e.g., crystalline vs. milled) via blending studies. Employ inertial impaction testing (e.g., Next Generation Impactor) to quantify fine particle fraction (FPF) under varying airflow rates (30–90 L/min). Surface energy analysis (e.g., inverse gas chromatography) can predict cohesion-adhesion balance .

Q. How can conflicting in vitro-in vivo correlations (IVIVC) for this compound’s bronchodilatory effects be resolved?

  • Methodological Answer : Conduct parallel dissolution-permeation assays (e.g., using Franz cells with synthetic membranes) to simulate lung absorption. Compare with pharmacokinetic data from clinical trials (e.g., Cmax, Tmax). Apply mechanistic modeling (e.g., compartmental analysis) to reconcile discrepancies caused by mucociliary clearance or metabolism differences .

Q. What statistical approaches are recommended for meta-analyses comparing this compound’s efficacy across diverse demographics?

  • Methodological Answer : Use random-effects models to account for heterogeneity (e.g., I² > 50%). Stratify subgroups by age, comorbidities (e.g., COPD vs. asthma), and dosing regimens. Sensitivity analyses should exclude outlier studies, and funnel plots assess publication bias. Bayesian methods may improve power in underpowered cohorts .

Q. How does this compound’s racemic composition impact receptor selectivity and toxicity profiles in long-term studies?

  • Methodological Answer : Employ chiral chromatography to isolate (R)- and (S)-enantiomers. Compare β2-adrenergic receptor binding (e.g., cAMP assays) and pro-inflammatory responses (e.g., IL-6/8 levels in bronchial epithelial cells). Chronic toxicity studies in animal models should monitor cardiac hypertrophy and receptor desensitization .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound formulation studies?

  • Methodological Answer : Document excipient sources (e.g., lactose batch numbers), blending times, and environmental conditions (humidity/temperature). Share raw data (e.g., particle size distributions) in supplementary files. Use standardized reporting templates (e.g., CONSORT for clinical trials) and deposit datasets in public repositories .

Q. How can researchers address ethical challenges in pediatric trials involving this compound?

  • Methodological Answer : Obtain informed assent/consent with age-appropriate documentation. Limit blood draws using microsampling techniques. Include independent data monitoring committees to assess adverse events (e.g., tachycardia). Publish de-identified data to protect participant privacy .

Tables for Key Methodological Parameters

Parameter Example Values Reference
HPLC Validation (Linearity)0.1–10 µg/mL, R² ≥ 0.995
Aerodynamic Particle SizeMMAD < 5 µm, FPF > 30%
Stability Study Conditions40°C/75% RH, 6 months
Clinical Dose (Pediatric)0.63 mg/3 mL, nebulized

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albuterol Sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Albuterol Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.